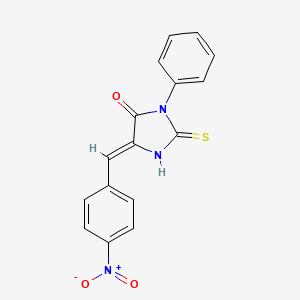

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Descripción general

Descripción

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a thioxoimidazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 4-nitrobenzaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones, including 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, exhibit notable antimicrobial properties. A study demonstrated that similar compounds effectively inhibit bacterial growth, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have reported that imidazolidinone derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown promise as an inhibitor of HIV-1 protease, which is vital for viral replication .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of similar compounds have suggested that they may alter amyloid-beta assembly, potentially offering therapeutic avenues for Alzheimer's disease .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its thioxo group allows for cross-linking reactions that can improve the mechanical strength and thermal stability of polymer matrices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Biological Applications | Enzyme Inhibition | Potential HIV-1 protease inhibitor |

| Neuroprotective Effects | Alters amyloid-beta assembly | |

| Material Science | Polymer Chemistry | Enhances mechanical strength and thermal stability |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several imidazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Mechanisms

In another investigation focused on neurodegenerative diseases, researchers assessed the effects of thioxo-imidazolidinones on neuronal cell cultures exposed to amyloid-beta. The study found that treatment with these compounds reduced cell death and improved neuronal function, suggesting a protective mechanism against neurotoxicity.

Mecanismo De Acción

The mechanism of action of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxoimidazolidinone core could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the thioxoimidazolidinone core.

3-Phenyl-2-thioxo-4-imidazolidinone: Lacks the nitrophenyl group but shares the thioxoimidazolidinone core.

4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the imidazolidinone structure.

Uniqueness

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to the combination of its nitrophenyl and phenyl groups with the thioxoimidazolidinone core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a compound of interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H11N3O3S

- Molecular Weight : 313.34 g/mol

- CAS Number : 53514-58-2

The presence of the nitrophenyl group and the thioxo imidazolidinone framework contributes to its potential biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazolidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including resistant strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 1 to 8 µM, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

This compound has been evaluated for antifungal activity against pathogens such as Candida tropicalis. In vitro studies have demonstrated that certain derivatives exhibit potent antifungal effects, suggesting a potential therapeutic application in treating fungal infections .

Anticancer Properties

The compound's structural characteristics allow it to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that related imidazolidinone derivatives may induce apoptosis in cancer cell lines by triggering mitochondrial pathways. For example, compounds with similar scaffolds have shown cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of imidazolidinone derivatives, researchers found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 1 to 4 µg/mL for the most potent derivatives, indicating their potential as therapeutic agents in combating bacterial infections .

Case Study 2: Antifungal Activity Against Candida

Another investigation focused on the antifungal activity of related compounds demonstrated that several derivatives showed promising results against Candida albicans, with IC50 values around 10 µg/mL. These findings support the hypothesis that modifications in the chemical structure can enhance antifungal potency .

Table 1: Biological Activity Overview

Propiedades

IUPAC Name |

(5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKRVOXOPIJRAY-UVTDQMKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53514-58-2 | |

| Record name | 4-Imidazolidinone, 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.